Pentane-1,2,4,5-tetrol
Description
Contextualization within the Field of Polyol Chemistry
In the broad field of organic chemistry, a polyol is an organic compound characterized by the presence of multiple hydroxyl (–OH) groups. wikipedia.org The classification of polyols depends on the number of these functional groups; compounds with two are known as diols, those with three are triols, and those with four are tetrols. wikipedia.org Pentane-1,2,4,5-tetrol, with its five-carbon backbone and four hydroxyl groups, is thus classified as a pentane (B18724) tetrol. nih.govebi.ac.uk
Polyols are fundamental in various chemical domains. In polymer chemistry, they serve as essential precursors for materials like polyurethanes and polyesters. wikipedia.orgcreative-proteomics.com Low molecular weight polyols, in particular, are utilized as crosslinking agents and chain extenders in the synthesis of polymers such as alkyd resins, which are foundational binders in many commercial coatings. wikipedia.org The general utility of polyols also extends to nanoparticle synthesis, where they can function as high-boiling point, reducing, and stabilizing solvents. rsc.orgbohrium.com this compound, as a member of the tetrol subclass, shares the characteristic high density of hydrophilic hydroxyl groups that defines this chemical family.
Significance as a Specific Pentane Tetrol Isomer in Organic Synthesis
The specific arrangement of hydroxyl groups in this compound makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules. Its utility is often associated with the "chiral pool," which is the collection of abundant, enantiomerically pure compounds from nature used as starting materials for synthesis. wikipedia.org Using these pre-existing chiral molecules can significantly enhance the efficiency of a total synthesis by preserving their inherent chirality throughout the reaction sequence. wikipedia.orgnih.gov
A notable application of a specific stereoisomer, (2SR,4RS)-pentane-1,2,4,5-tetraol, is its use as a starting material in the synthesis of naturally occurring diarylheptanoids. nycu.edu.tw Researchers have successfully developed a concise synthetic route to (±)-diospongin A and yashabushidiol A beginning with this pentanetetrol isomer. nycu.edu.tw This synthetic strategy highlights the compound's role as a key intermediate, where its meso form is used in a desymmetrization strategy to create chiral intermediates necessary for building the target natural products. nycu.edu.tw The use of this compound as a chiral precursor has also been noted in patent literature concerning the synthesis of compounds for potential therapeutic applications. google.com
Overview of Current Academic Research Trajectories and Challenges
Current academic research involving this compound is primarily focused on its application as a synthon in the total synthesis of bioactive natural products. The successful synthesis of (±)-diospongin A, a compound with reported anti-osteoporotic activity, from a pentanetetrol derivative demonstrates a key research trajectory. nycu.edu.tw This work showcases the strategic advantage of using this tetrol to overcome synthetic challenges, such as controlling regiochemistry and establishing specific stereocenters. nycu.edu.tw
Chemical and Physical Properties of this compound
The following table summarizes key computed and experimental properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₅H₁₂O₄ | nih.gov |
| Molecular Weight | 136.15 g/mol | nih.gov |
| Monoisotopic Mass | 136.07355886 Da | nih.gov |
| CAS Number | 92691-36-6 | nih.gov |
| Physical Description | Solid | nih.gov |
| Melting Point | 102 °C | nih.gov |
| Topological Polar Surface Area | 80.9 Ų | nih.gov |
| InChI Key | VHDMXHLHMMROPO-UHFFFAOYSA-N | nih.gov |
| SMILES | C(C(CO)O)C(CO)O | nih.gov |
Structure
3D Structure
Properties
CAS No. |
92691-36-6 |
|---|---|
Molecular Formula |
C5H12O4 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
pentane-1,2,4,5-tetrol |
InChI |
InChI=1S/C5H12O4/c6-2-4(8)1-5(9)3-7/h4-9H,1-3H2 |
InChI Key |
VHDMXHLHMMROPO-UHFFFAOYSA-N |
SMILES |
C(C(CO)O)C(CO)O |
Canonical SMILES |
C(C(CO)O)C(CO)O |
melting_point |
102°C |
physical_description |
Solid |
Origin of Product |
United States |
Stereochemical Analysis and Isomerism of Pentane 1,2,4,5 Tetrol
The spatial arrangement of the hydroxyl groups along the pentane (B18724) backbone is central to the stereochemistry of pentane-1,2,4,5-tetrol. Understanding the number and nature of its stereoisomers requires a thorough examination of its chiral centers.
Enantiomeric and Diastereomeric Considerations
Identification of Chiral Centers:
The structure of this compound contains two chiral centers, which are carbon atoms bonded to four different substituent groups. In this molecule, these are located at the C2 and C4 positions. The C1 and C5 atoms are primary alcohol carbons (CH2OH) and thus not chiral. The central C3 carbon is a methylene (B1212753) group (CH2) and also lacks chirality.
With two chiral centers (n=2), the maximum number of possible stereoisomers is given by the 2^n rule, which in this case is 2^2 = 4. These stereoisomers can exist as pairs of enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. oregonstate.edulibretexts.org
The possible stereoisomers of this compound are:
(2R, 4R)-pentane-1,2,4,5-tetrol
(2S, 4S)-pentane-1,2,4,5-tetrol
(2R, 4S)-pentane-1,2,4,5-tetrol
(2S, 4R)-pentane-1,2,4,5-tetrol
The (2R, 4R) and (2S, 4S) isomers are a pair of enantiomers. The (2R, 4S) and (2S, 4R) isomers are also a pair of enantiomers. However, due to a plane of symmetry in the (2R, 4S) and (2S, 4R) forms, they are actually the same achiral molecule, known as a meso compound. Therefore, this compound has a total of three stereoisomers: one pair of enantiomers and one meso compound.
| Stereoisomer | Configuration at C2 | Configuration at C4 | Relationship | Chirality |
|---|---|---|---|---|
| (2R, 4R)-pentane-1,2,4,5-tetrol | R | R | Enantiomers | Chiral |
| (2S, 4S)-pentane-1,2,4,5-tetrol | S | S | Chiral | |
| (2R, 4S)-pentane-1,2,4,5-tetrol | R | S | Meso Compound (Identical) | Achiral |
| (2S, 4R)-pentane-1,2,4,5-tetrol | S | R |
Implications of Stereoisomerism for Reactivity and Applications
The specific three-dimensional arrangement of the hydroxyl groups in the different stereoisomers of this compound has significant implications for their chemical reactivity and potential applications. For instance, the ability to form intramolecular hydrogen bonds can vary between diastereomers, influencing their conformational preferences, solubility, and boiling points.
In the context of biological systems, stereochemistry is paramount. Enzymes, being chiral themselves, often exhibit a high degree of stereospecificity, meaning they will interact with or catalyze reactions of only one enantiomer of a chiral substrate. vulcanchem.com This principle is fundamental in drug discovery and development, where one enantiomer of a drug may be therapeutically active while the other is inactive or even toxic. americanlaboratory.com While specific applications for this compound are not extensively documented, it can be inferred that its different stereoisomers would exhibit distinct biological activities if used as, for example, building blocks for pharmaceuticals or as chiral ligands in asymmetric synthesis. The stereochemical purity is therefore a critical factor for any potential application in a chiral environment.
Advanced Methodologies for Configurational Assignment
The unambiguous determination of the absolute and relative configuration of stereoisomers is a critical task in chemical research. A variety of advanced spectroscopic and chiroptical methods are employed for this purpose.
Spectroscopic Techniques for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of polyols. By analyzing the coupling constants (J-values) between protons on adjacent carbon atoms, the dihedral angles between them can be inferred, which in turn provides information about the spatial arrangement of the substituents. For polyols, derivatization, for instance by forming acetonides, can lock the conformation and simplify the NMR spectra, making the determination of relative stereochemistry more straightforward.
Chiroptical Methods in Absolute Configuration Determination
Chiroptical methods are indispensable for determining the absolute configuration of chiral molecules. These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light.
Circular Dichroism (CD) spectroscopy is a highly sensitive chiroptical technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com This differential absorption, known as the Cotton effect, can be positive or negative and is characteristic of the absolute configuration of the molecule. nih.gov
For polyols like this compound, which are often chromophorically transparent in the accessible UV-Vis region, direct analysis by CD spectroscopy can be challenging. To overcome this, a common strategy is to introduce a chromophoric group into the molecule through derivatization. The resulting derivative will exhibit a CD spectrum from which the absolute configuration of the original polyol can be deduced. The exciton (B1674681) chirality method is a powerful approach where two chromophores are introduced, and the sign of the resulting CD couplet is related to the helicity of the chromophores, and thus the absolute configuration of the stereogenic centers.
Sophisticated Synthetic Methodologies for Pentane 1,2,4,5 Tetrol
Strategies for Carbon Chain Assembly and Hydroxyl Group Introduction
The construction of the pentane-1,2,4,5-tetrol backbone and the concurrent or subsequent introduction of hydroxyl functionalities can be achieved through several synthetic routes. These strategies often leverage readily available starting materials and employ a range of chemical transformations.
Synthesis from Carbohydrate-Derived Precursors
Carbohydrates represent a valuable and renewable source of chiral building blocks for the synthesis of polyols. Their inherent stereochemistry and abundance of hydroxyl groups make them attractive starting materials.
One common approach involves the selective deoxygenation of pentose (B10789219) sugars. For instance, the reduction of a suitable pentose derivative, where one hydroxyl group has been removed or replaced, can yield the desired tetrol. This often requires a series of protection and deprotection steps to differentiate the various hydroxyl groups. While specific examples for this compound are not extensively detailed in the provided results, the general principle of using carbohydrate precursors for polyol synthesis is well-established. For example, the synthesis of hexane-tetrols and -triols with defined stereochemistry from methyl glycosides has been demonstrated, highlighting the potential of this approach for producing a variety of polyols. sci-hub.se
Approaches Utilizing Dicarbonyl Compounds
Dicarbonyl compounds serve as versatile precursors for the synthesis of polyols. The carbonyl groups provide reactive sites for carbon-carbon bond formation and subsequent reduction to hydroxyl groups. A hypothetical approach could involve the use of a five-carbon dicarbonyl compound, such as a diketo-aldehyde or a diketo-ester.
For instance, the reduction of a 1,3-dicarbonyl compound can lead to the formation of a 1,3-diol system, a structural motif present in this compound. While direct synthesis of this compound from a dicarbonyl precursor is not explicitly described, the use of dicarbonyl compounds in the synthesis of other polyols and related structures is a known strategy. researchgate.netacs.org For example, various dicarbonyl compounds have been investigated as complexing agents in the synthesis of double metal cyanide catalysts used for polyol production. researchgate.net
Reductive Pathways for Polyhydroxyl Formation
The formation of multiple hydroxyl groups often relies on reductive chemical processes. The "polyol process" is a well-known method that utilizes polyols, such as ethylene (B1197577) glycol, as both the solvent and a reducing agent for the synthesis of nanoparticles. researchgate.netbohrium.comnih.govrsc.org While this method is primarily applied to inorganic nanoparticle synthesis, the underlying principles of reduction in a polyol medium could potentially be adapted for the synthesis of organic polyols.
A more direct approach involves the chemical reduction of precursors containing multiple carbonyl or other reducible functional groups. For example, the hydrogenation of a diketone or a keto-ester can yield the corresponding diol. The choice of reducing agent and reaction conditions is crucial to control the selectivity and prevent over-reduction. Common reducing agents include sodium borohydride (B1222165) and catalytic hydrogenation. rsc.org The polyol reduction method is recognized for its ability to control morphology in nanoparticle synthesis, suggesting a level of precision that could be beneficial in complex organic synthesis. rsc.org
Stereoselective Synthesis Strategies
Controlling the stereochemistry of the four chiral centers in this compound is a significant synthetic challenge. Stereoselective synthesis aims to produce a specific stereoisomer with high purity.
Enantioselective Synthesis Pathways
Enantioselective synthesis involves the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. While specific enantioselective syntheses of this compound are not detailed in the provided search results, general strategies for the asymmetric synthesis of polyols are relevant.
One powerful technique is asymmetric dihydroxylation, which introduces two adjacent hydroxyl groups with a specific stereochemistry. acs.org This method, often employing osmium tetroxide with a chiral ligand, could be applied to a suitable alkene precursor to establish two of the four stereocenters in this compound. Subsequent functional group manipulations and another stereoselective reaction would be necessary to complete the synthesis. The development of enantioselective cascade reactions that create multiple alcohol functions is an active area of research, offering a more efficient route to complex polyols. rsc.org
Diastereoselective Control in Multi-Step Syntheses
In a multi-step synthesis, controlling the relative stereochemistry between newly formed chiral centers is crucial. This is known as diastereoselective synthesis. Various methods can be employed to achieve high diastereoselectivity.
For example, substrate-controlled reactions utilize the existing stereocenters in a molecule to direct the stereochemical outcome of a subsequent reaction. This is often seen in reactions of cyclic compounds or molecules with rigid conformations. Ligand-controlled and catalyst-controlled reactions are also powerful tools for achieving diastereoselectivity. numberanalytics.comnumberanalytics.com For instance, the choice of ligand in a metal-catalyzed reaction can significantly influence which diastereomer is formed. numberanalytics.com Three-component reactions that form multiple contiguous stereogenic centers with high diastereoselectivity have also been developed, showcasing the potential for complex molecule synthesis in a single step. orgchemres.org
The synthesis of complex natural products often relies on a combination of these strategies to achieve the desired stereochemical purity. numberanalytics.com
Catalytic Systems in this compound Synthesis
The synthesis of polyols such as this compound relies heavily on advanced catalytic systems to ensure high efficiency, selectivity, and yield. Both heterogeneous and homogeneous catalysis play distinct but crucial roles in the production and functionalization pathways leading to this class of molecules.
Heterogeneous Catalysis for Polyol Production
Heterogeneous catalysts are foundational to the production of polyols, offering advantages in catalyst separation, recovery, and recycling, which are critical for industrial applications. acs.org These systems typically involve a catalytically active metal phase dispersed on a high-surface-area solid support. acs.org Over 90% of all chemical processes utilize catalysis, with heterogeneous catalysts being the most prevalent. acs.org
A primary route for synthesizing this compound is the catalytic hydrogenation of pentane-1,2,4,5-tetraone. This reaction commonly employs platinum group metals like palladium (Pd) or platinum (Pt) on a carbon support under hydrogen pressure. The development of catalysts for converting biomass-derived molecules, such as furfural (B47365) and its derivatives, into valuable alkanediols is also a significant area of research. sci-hub.se These processes often require bifunctional catalysts that possess both metal sites for hydrogenation and acid or base sites for ring-opening reactions. sci-hub.se
For instance, the conversion of furfuryl alcohol, derived from furfural, can lead to pentanediols through different pathways. sci-hub.se One pathway involves the hydrogenolysis of the C-O bond in the furan (B31954) ring followed by hydrogenation to yield 1,2-pentanediol. sci-hub.se Another pathway proceeds through the hydrogenation of the furan ring to form tetrahydrofurfuryl alcohol, which is then opened to produce 1,5-pentanediol. sci-hub.se The choice of catalyst and reaction conditions dictates the selectivity towards a specific diol. sci-hub.se
Analogous research into the production of hexane-1,2,5,6-tetrol from the bio-renewable compound levoglucosanol (lgol) highlights the efficacy of bifunctional catalysts. rsc.org A Pt/SiO₂–Al₂O₃ catalyst, for example, can achieve yields of up to 90% by facilitating both the hydrolysis of the lgol and the subsequent hydrogenation of the intermediates. rsc.org The catalytic refinement of lignocellulose into polyols is a key strategy for producing value-added chemicals from renewable biomass. nih.gov
| Catalyst System | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Pd/C or Pt/C | Pentane-1,2,4,5-tetraone | This compound | A widely employed method involving catalytic hydrogenation under H₂ pressure. | |
| Pt/SiO₂–Al₂O₃ | Levoglucosanol (Lgol) | Hexane-1,2,5,6-tetrol | Bifunctional catalyst achieves up to 90% yield by combining hydrolysis and hydrogenation steps. rsc.org | rsc.org |
| Pt/Hydrotalcite (Pt/HT) | Furfural (FAL) | 1,2-Pentanediol (1,2-PeD) | Demonstrates high selectivity for 1,2-PeD via a furfuryl alcohol intermediate. sci-hub.se | sci-hub.se |
| Rh-Re/SiO₂ | Bishydroxymethylfuran (BHMF) | 1,2,5-Hexanetriol | Achieved 92% selectivity in the hydrogenation of BHMF. researchgate.net | researchgate.net |
| Pt/Al₂O₃, Ni-Sn, Ru-Sn | Biomass-derived polyols (e.g., glycerol, sorbitol) | Various polyols | These catalysts are effective for aqueous-phase reforming and hydrogenation of polyols. nih.gov | nih.gov |
Homogeneous Catalysis in Targeted Functionalization
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers exceptional selectivity and activity under mild reaction conditions. researchgate.net While less common for the bulk production of simple polyols due to challenges in catalyst separation, it is invaluable for the precise, targeted functionalization of organic molecules. beilstein-journals.orggoogle.com This approach is particularly relevant for constructing complex precursors that can be later converted to the desired tetrol.
The undirected functionalization of C-H bonds in alkanes represents a significant challenge that homogeneous catalysis aims to solve. nih.gov For instance, rhodium-based catalysts are capable of forming metal bis(boryl) complexes that can react with alkanes to produce versatile organoboron compounds, which can be subsequently converted into alcohols. rsc.org Similarly, the C3-functionalization of furfural derivatives can be achieved using homogeneous ruthenium catalysts, which require an ortho-directing group to steer the reaction to the desired position. beilstein-journals.org
In the context of this compound synthesis, homogeneous catalysts could be employed to selectively functionalize a pentane (B18724) or pentene backbone. For example, a chiral dirhodium-based catalyst, Rh₂(S-DOSP), has been used for the asymmetric C(sp³)–H functionalization of i-butane, demonstrating the potential to create chiral centers in an alkane chain. rsc.org Such strategies could introduce hydroxyl groups or protected equivalents with high regio- and stereocontrol, which is often difficult to achieve with heterogeneous systems. The development of these catalytic processes is central to fine chemistry, enabling the synthesis of complex molecules for various applications. google.com
Large-Scale and Industrial Synthetic Methodologies
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates robust and economically viable methodologies. Catalytic hydrogenation is a cornerstone of these industrial processes, with significant emphasis placed on process optimization to maximize yield and selectivity while minimizing costs.
Catalytic Hydrogenation Processes for Pentane Derivatives
Catalytic hydrogenation is one of the most widespread reactions in the chemical industry, used for everything from food production to pharmaceuticals. incatt.nl For the industrial-scale synthesis of this compound, the most direct route involves the hydrogenation of a suitable precursor like pentane-1,2,4,5-tetraone. This process adds molecular hydrogen across the carbonyl groups to form the corresponding hydroxyl groups. incatt.nl
Platinum group metals are the most widely used hydrogenation catalysts, with palladium being a "workhorse" in this field. incatt.nliitm.ac.in Nickel, particularly Raney Nickel, is also a common choice, especially for the reduction of dicarbonyl precursors. The hydrogenation of 2,4-diketopentane derivatives over Raney nickel at moderate temperatures (50–60°C) and pressures (3–4 bar H₂) is an established method for producing related polyols.
Industrial hydrogenation reactions are typically carried out in batch or continuous-flow reactors. The catalyst can be used in a slurry phase, where a fine powder is mixed with the liquid reactants, or in a fixed-bed system, where the reactants flow through a bed of catalyst pellets. iitm.ac.in The choice of catalyst—metal, support, and form—is critical and depends on the specific transformation and process requirements. iitm.ac.in For example, ruthenium nanoparticles have shown high efficiency in the hydrogenation of polycyclic aromatic hydrocarbons under mild conditions, highlighting the continuous innovation in catalyst development. rsc.org
| Catalyst | Precursor Type | Process Conditions | Key Characteristics | Reference |
|---|---|---|---|---|
| Palladium/Carbon (Pd/C) | Unsaturated Carbonyls, Acetylenes | Atmospheric to high pressure H₂, room to elevated temp. | Highly active and versatile; the most patented metal for heterogeneous hydrogenation. incatt.nl | incatt.nliitm.ac.in |
| Platinum/Carbon (Pt/C) | Aromatics, Carbonyls | Typically requires more forcing conditions than Pd for some reductions. | Highly effective for a wide range of functional groups. iitm.ac.in | iitm.ac.in |
| Raney Nickel | Diketones, Nitriles, Aldehydes | 3-4 bar H₂, 50-60°C | Cost-effective and widely used, though may require higher temperatures/pressures than platinum metals. | |
| Ruthenium (NPs or supported) | Aromatics, Aldehydes | Mild conditions (e.g., 30°C) | Shows high activity and selectivity; patent filings for Ru are growing rapidly. incatt.nlrsc.org | incatt.nlrsc.org |
| Rhodium (homogeneous) | Alkenes (Asymmetric Hydrogenation) | Mild conditions | Dominant in homogeneous catalysis for enantioselective processes. incatt.nl | incatt.nl |
Process Optimization for Enhanced Yield and Selectivity
Optimizing an industrial process is a multifactorial challenge aimed at maximizing product output while ensuring purity and minimizing operational costs. For the synthesis of this compound, key parameters include the choice of catalyst, solvent, temperature, pressure, and reactant concentration.
The catalyst itself offers multiple avenues for optimization. The use of bimetallic catalysts, such as the Ni-Fe systems used in the hydrogenation of various oxygenates, can significantly enhance activity and selectivity compared to monometallic systems. mdpi.com For example, a Ni₇₅Fe₂₅/SiO₂ catalyst was found to be highly active for the hydrogenation of acetophenone. mdpi.com Similarly, Pt-Re catalysts supported on titania or alumina (B75360) have been shown to promote the formation of specific alkanes from polyols. mdpi.com The catalyst support (e.g., alumina, silica, titania, carbon) also plays a critical role by influencing metal dispersion and providing potential acid/base functionality. nih.govmdpi.com
Reaction conditions must be carefully controlled. In the synthesis of hexane-1,2,5,6-tetrol, it was demonstrated that high yields could be maintained even at increased reactant concentrations (up to 30 wt%), which is crucial for reducing downstream separation costs in an industrial setting. uu.nl However, higher concentrations can also lead to catalyst deactivation due to carbon deposition or leaching of the active metal, requiring strategies for catalyst regeneration. uu.nl Temperature is another critical variable; for instance, in the production of 1,2-propanediol from glycerol, lower temperatures (190-300°C) favor higher selectivity, while higher temperatures can lead to side reactions and the formation of impurities that are difficult to separate. acs.org The stereochemical outcome of a reaction can also be tuned by temperature, as shown in the synthesis of hexane-1,2,5,6-tetrol, where lower temperatures helped preserve the stereochemistry of the starting material. rsc.org
| Parameter | Objective | Example Strategy | Impact | Reference |
|---|---|---|---|---|
| Catalyst Composition | Increase activity and selectivity | Use of bimetallic catalysts (e.g., Ni-Fe, Pt-Re). mdpi.commdpi.com | Alters electronic properties and can prevent side reactions like over-reduction or coking. | mdpi.commdpi.com |
| Catalyst Support | Enhance dispersion and stability | Select supports like alumina, silica, or carbon based on reaction needs. nih.gov | High surface area improves metal dispersion; support can provide bifunctionality (acid/base sites). | nih.gov |
| Reactant Concentration | Improve process efficiency | Increase feed concentration while monitoring catalyst stability. uu.nl | Higher throughput reduces downstream separation costs but may increase catalyst deactivation rate. | uu.nl |
| Temperature | Control reaction rate and selectivity | Operate at the lowest possible temperature that ensures a reasonable reaction rate. acs.org | Lower temperatures often increase selectivity and can preserve stereocenters, but decrease reaction rates. rsc.orgacs.org | rsc.orgacs.org |
| Solvent | Improve solubility and influence reaction path | Use of water for green chemistry or organic solvents like THF. rsc.org | Solvent choice affects reactant solubility and can influence catalyst activity and selectivity. | rsc.org |
Chemical Reactivity and Derivatization Strategies of Pentane 1,2,4,5 Tetrol
Selective Functionalization of Hydroxyl Groups
The presence of four hydroxyl groups with differing steric and electronic environments—two primary and two secondary—allows for selective functionalization, a cornerstone of its use in complex molecule synthesis. organic-chemistry.org
Protection and Deprotection Methodologies
The selective protection of the hydroxyl groups of Pentane-1,2,4,5-tetrol is crucial for directing subsequent chemical transformations. This is typically achieved by exploiting the differential reactivity of the primary versus secondary hydroxyls, and the ability of the vicinal diols to form cyclic derivatives. organic-chemistry.org
Common strategies involve the use of protecting groups that can be introduced and removed under specific conditions. For instance, the formation of acetonides by reacting the tetrol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst can selectively protect the vicinal 1,2- and 4,5-diol pairs. columbia.edu This approach is widely used for the temporary protection of 1,2-diols. organic-chemistry.org The resulting bis-acetonide would leave the central part of the molecule available for further reactions.
Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) chloride, are another class of protecting groups frequently employed for hydroxyl functions. tcichemicals.com The steric bulk of these groups can be used to selectively protect the less hindered primary hydroxyl groups over the more sterically demanding secondary ones. The choice of silylating agent and reaction conditions can fine-tune this selectivity.
The removal of these protecting groups, or deprotection, is equally critical and must be accomplished without affecting other functionalities in the molecule. Acetonides are readily cleaved under acidic aqueous conditions. tcichemicals.com Silyl ethers are typically removed using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). tcichemicals.com The ability to deprotect different groups under distinct conditions, known as an orthogonal strategy, is a powerful tool in multi-step synthesis. organic-chemistry.org
Table 1: Illustrative Protection and Deprotection Strategies for Polyols
| Protecting Group | Reagents for Protection | Protected Hydroxyls | Reagents for Deprotection |
|---|---|---|---|
| Acetonide | Acetone, 2,2-Dimethoxypropane, Acid Catalyst | Vicinal diols (1,2- and 4,5-) | Aqueous Acid (e.g., HCl, Acetic Acid) |
| TBDMS Ether | TBDMS-Cl, Imidazole | Primarily primary hydroxyls | TBAF, HF |
| Benzylidene Acetal (B89532) | Benzaldehyde, Acid Catalyst | Vicinal diols (1,2- and 4,5-) | Catalytic Hydrogenolysis, Acid Hydrolysis |
Regioselective Derivatization Approaches
Regioselective derivatization aims to functionalize a specific hydroxyl group in the presence of others. This can be achieved through several methods, including exploiting the inherent reactivity differences of the hydroxyl groups or using directing groups.
The primary hydroxyl groups at positions 1 and 5 are generally more reactive towards sterically demanding reagents than the secondary hydroxyls at positions 2 and 4. This difference can be exploited for selective acylation or silylation under carefully controlled conditions. For instance, reaction with one equivalent of a bulky acylating agent at low temperature would be expected to predominantly yield the mono-ester at one of the primary positions.
Enzymatic catalysis offers a powerful approach for achieving high regioselectivity. Lipases, for example, are known to selectively acylate primary alcohols in polyols. The use of such biocatalysts could provide a green and efficient route to selectively modified this compound derivatives.
Oxidative Transformations of this compound
The oxidation of the hydroxyl groups in this compound can lead to the formation of polyketone or polyaldehyde derivatives, which are valuable intermediates in organic synthesis.
Formation of Polyketone or Polyaldehyde Derivatives
The selective oxidation of the secondary hydroxyl groups at positions 2 and 4 would yield a diketone, while oxidation of the primary hydroxyls at positions 1 and 5 would produce a dialdehyde. The complete oxidation of all four hydroxyl groups would result in a tetra-carbonyl compound.
Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, more modern reagents like the Dess-Martin periodinane (DMP) and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). The choice of oxidant is critical to avoid over-oxidation or side reactions. For the selective oxidation of primary alcohols to aldehydes, PCC and DMP are often effective. Stronger oxidizing agents like potassium permanganate (B83412) or chromic acid would likely lead to the formation of carboxylic acids.
Table 2: Potential Oxidative Transformations of this compound
| Target Product | Oxidizing Agent | Conditions |
|---|---|---|
| Pentane-1,5-dial-2,4-dione | Multiple steps/selective protection required | Varies with specific route |
| 2,4-Dioxopentane-1,5-dial | Stronger oxidizing conditions | Varies with oxidant |
| 1,2,4,5-Tetraoxopentane | Harsh oxidation | Not typically feasible in one step |
Mechanistic Studies of Oxidation Reactions
For chromium-based oxidants like PCC, the reaction proceeds through the formation of a chromate (B82759) ester intermediate. Subsequent elimination, often facilitated by a base, leads to the formation of the carbonyl group.
The Swern oxidation involves the formation of an alkoxysulfonium salt from the alcohol and dimethyl sulfoxide (B87167) (activated by oxalyl chloride or trifluoroacetic anhydride). An intramolecular elimination reaction, induced by the addition of a hindered base like triethylamine, then yields the ketone or aldehyde, dimethyl sulfide, and carbon dioxide.
The mechanism of oxidation with Dess-Martin periodinane involves a hypervalent iodine compound. The alcohol displaces an acetate (B1210297) group on the periodinane, and a subsequent intramolecular ligand exchange and elimination produce the carbonyl compound.
Reductive Transformations and Formation of Analogues
The reduction of derivatized this compound or its oxidized forms can lead to the formation of various analogues. For example, the reduction of a ketone derivative would yield a new stereocenter, while the reduction of an aldehyde would regenerate the primary alcohol.
A key reductive transformation would be the deoxygenation of one or more hydroxyl groups to generate deoxy analogues. This can be achieved through a two-step process, such as the Barton-McCombie deoxygenation. This involves converting the hydroxyl group into a thiocarbonyl derivative (e.g., a xanthate), followed by radical-initiated reduction with a tin hydride or a less toxic alternative.
The synthesis of analogues with different stereochemistries can be achieved through oxidation-reduction sequences. For example, oxidation of a secondary alcohol to a ketone, followed by stereoselective reduction using a chiral reducing agent, can invert the stereochemistry at that center.
Furthermore, cyclopentanoid analogues of related polyols have been synthesized, suggesting that cyclization strategies could be applied to this compound derivatives to create novel cyclic structures. capes.gov.br
Conversion to Deoxygenated Derivatives
The selective removal of hydroxyl groups from polyols like this compound is a fundamental transformation in organic synthesis, enabling access to deoxygenated analogs which may exhibit altered biological activities or physical properties. nih.gov A prominent method for the deoxygenation of alcohols is the Barton-McCombie reaction, a radical-initiated process that offers a reliable means of replacing a hydroxyl group with a hydrogen atom. stanford.edu
The reaction sequence first involves the conversion of the alcohol to a thiocarbonyl derivative, typically a xanthate or a thionoester. This derivative then undergoes radical cleavage, usually initiated by azobisisobutyronitrile (AIBN), in the presence of a hydrogen atom donor such as tributyltin hydride (Bu₃SnH) or a less toxic alternative like a silane. nih.govstanford.edu The driving force for the reaction is the formation of a stable tin-sulfur or silicon-sulfur bond. stanford.edu
The regioselectivity of the deoxygenation in a polyol like this compound can be influenced by the steric and electronic environment of each hydroxyl group. For instance, primary hydroxyl groups may react differently than secondary ones. Advanced strategies, such as the use of peptide-based catalysts, can offer a higher degree of control over which hydroxyl group is functionalized, thereby directing the deoxygenation to a specific site. nih.gov
Table 1: Key Research Findings on the Deoxygenation of Polyols
| Method | Reagents and Conditions | Key Findings |
| Barton-McCombie Deoxygenation | 1. Thiocarbonyl derivative formation (e.g., with phenyl chlorothionoformate). 2. Radical reaction with Bu₃SnH and AIBN in toluene, reflux. | A classic and effective method for deoxygenating alcohols, including those in polyol structures. nih.govstanford.edu |
| Site-Selective Thioformylation | Peptide-based catalysts, phenyl thionoformate, base (e.g., pentamethylpiperidine), and sometimes a Lewis acid co-catalyst (e.g., FeCl₃). | Enables regioselective deoxygenation by controlling the initial site of thiocarbonylation on the polyol. nih.gov |
| Alternative Hydrogen Donors | Tributyltin oxide with poly(methylhydridesiloxane) (PMHS) can be used as an alternative to the more toxic tributyltin hydride. | Offers a less toxic reaction system for the radical deoxygenation step. |
Stereochemical Control in Reduction Processes
In the context of derivatized this compound, stereochemical control during reduction reactions is paramount, particularly when a hydroxyl group has been oxidized to a ketone. The reduction of the resulting carbonyl group can generate a new stereocenter, and controlling the stereochemical outcome is essential for the synthesis of specific stereoisomers.
The stereoselectivity of such a reduction is influenced by several factors, including the steric hindrance around the carbonyl group, the nature of the reducing agent, and the presence of chiral catalysts or auxiliaries. For instance, the reduction of a ketone can be directed by adjacent chiral centers on the pentane (B18724) backbone, a phenomenon known as substrate-controlled diastereoselectivity.
For more precise control, catalyst-based methods are employed. Chiral catalysts, such as those used in Corey-Bakshi-Shibata (CBS) reductions, can enantioselectively reduce prochiral ketones to a specific alcohol enantiomer. beilstein-journals.org Similarly, the choice of reducing agent can influence the stereochemical outcome. Bulky reducing agents may preferentially attack from the less hindered face of the carbonyl, while smaller reagents might show different selectivity.
Table 2: Strategies for Stereochemical Control in the Reduction of Carbonyls
| Strategy | Example Reagents/Catalysts | Principle of Stereocontrol |
| Substrate Control | Dependent on the inherent chirality of the derivatized pentanetetrol. | The existing stereocenters in the molecule direct the approach of the reducing agent to the carbonyl face. |
| Chiral Catalysts | Corey-Bakshi-Shibata (CBS) catalysts (e.g., (S)-CBS or (R)-CBS) with a borane (B79455) source (e.g., BH₃·DMS). | The chiral catalyst coordinates with the carbonyl group and the reducing agent to facilitate hydride delivery to one specific face of the ketone. beilstein-journals.org |
| Chiral Auxiliaries | Attaching a chiral auxiliary to the molecule before reduction. | The chiral auxiliary sterically blocks one face of the carbonyl, directing the reducing agent to the opposite face. |
| Chelation Control | Use of specific metal-based reducing agents (e.g., those containing zinc or cerium) with substrates possessing a nearby Lewis basic group. | The metal chelates with the carbonyl oxygen and a nearby hydroxyl group, creating a rigid cyclic intermediate that directs the hydride attack. |
Condensation and Cyclization Reactions
The hydroxyl groups of this compound are excellent nucleophiles and can participate in a variety of condensation and cyclization reactions to form new carbon-heteroatom bonds, leading to the formation of cyclic ethers, acetals, and other derivatives.
Formation of Cyclic Ethers or Acetals
Intramolecular cyclization of this compound can lead to the formation of cyclic ethers, such as substituted tetrahydrofurans or tetrahydropyrans. This dehydration reaction is typically promoted by acid catalysis and heat. The regioselectivity of the cyclization depends on the relative stability of the resulting ring, with five- and six-membered rings being the most favored. For example, the dehydration of a 1,4-diol or a 1,5-diol segment within the molecule can lead to the formation of a five-membered or six-membered cyclic ether, respectively. acs.org
The reaction of this compound with aldehydes or ketones, also under acidic conditions, can lead to the formation of cyclic acetals. The vicinal diol at the 1,2-position or the 1,4-diol moiety could potentially react to form a five-membered (1,3-dioxolane) or a six-membered (1,3-dioxane) ring, respectively. The formation of acetals is a reversible process, and the removal of water is often necessary to drive the reaction to completion.
Table 3: Research Findings on Cyclic Ether and Acetal Formation from Polyols
| Reaction | Reagents and Conditions | Product Type | Key Findings |
| Intramolecular Dehydration | High-temperature liquid water, optionally with CO₂ to increase acidity. acs.org | Cyclic Ethers | The formation of five-membered cyclic ethers is generally faster than six-membered ones. acs.org |
| Acetal Formation | Aldehyde or ketone, acid catalyst (e.g., p-toluenesulfonic acid), often with removal of water. columbia.edu | Cyclic Acetals | The reaction is reversible and driven to completion by removing the water byproduct, for example, by azeotropic distillation. columbia.edu |
| Photo-organocatalytic Acetalization | Aldehyde, alcohol (polyol), photocatalyst (e.g., thioxanthenone), visible light. rsc.org | Cyclic Acetals | A mild and green method for acetal formation. rsc.org |
Preparation of Polyol-Hydrazone Derivatives and Related Compounds
The synthesis of hydrazone derivatives from this compound is not a direct reaction, as hydrazones are formed from the condensation of a hydrazine (B178648) with an aldehyde or a ketone. rsc.orgresearchgate.net Therefore, a prerequisite for forming a hydrazone derivative of this compound is the selective oxidation of one or more of its hydroxyl groups to a carbonyl group.
The chemoselective oxidation of a secondary alcohol in the presence of primary alcohols, or vice versa, is a well-established field. Reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are known to selectively oxidize primary alcohols to aldehydes over secondary alcohols. nii.ac.jp Conversely, certain catalytic systems, such as those based on palladium or ruthenium, can preferentially oxidize secondary alcohols to ketones. nih.govstanford.eduescholarship.org
Once the carbonyl derivative of this compound is obtained, it can be readily condensed with a hydrazine derivative (e.g., hydrazine, phenylhydrazine, or 2,4-dinitrophenylhydrazine) to form the corresponding polyol-hydrazone. researchgate.net This reaction is typically carried out in an alcoholic solvent, often with acid catalysis. The resulting hydrazones can exist as E/Z isomers.
Table 4: Synthesis of Polyol-Hydrazone Derivatives via Oxidation and Condensation
| Step | Reaction | Reagents and Conditions | Key Findings |
| 1. Oxidation | Chemoselective Oxidation of a Secondary Alcohol | [(neocuproine)Pd(OAc)]₂(OTf)₂, O₂ or other oxidant. nih.govstanford.edu | Palladium catalysts can selectively oxidize secondary alcohols in polyols to ketones. nih.govstanford.edu |
| 1. Oxidation | Chemoselective Oxidation of a Primary Alcohol | TEMPO, co-oxidant (e.g., NaOCl). nii.ac.jp | TEMPO-based systems can selectively oxidize primary alcohols to aldehydes. nii.ac.jp |
| 2. Condensation | Hydrazone Formation | Carbonyl-containing polyol, hydrazine derivative (e.g., 4-nitrophenylhydrazine), acidic medium (e.g., HCl in ethanol), reflux. | The condensation reaction typically proceeds in good yield to form the stable hydrazone derivative. The E-isomer is often the thermodynamic product. |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net For a flexible, acyclic polyol like pentane-1,2,4,5-tetrol, advanced NMR methods are crucial for an unambiguous assignment of its structure.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides fundamental information regarding the chemical environment of each nucleus. The use of high-field NMR instruments (e.g., 400 MHz or higher) is particularly advantageous for polyols, as it enhances signal dispersion and resolution, mitigating the signal overlap that can occur with structurally similar CH-OH groups. rsc.org
In the ¹H NMR spectrum of this compound, distinct signals are expected for protons attached to carbons bearing hydroxyl groups (methine, CH-OH) and those on methylene (B1212753) groups (CH₂). The hydroxyl protons (-OH) themselves would appear as signals whose chemical shifts can be variable and which can be confirmed by carrying out a D₂O exchange experiment, wherein the -OH peaks disappear from the spectrum.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. pressbooks.pub The number of observed signals is directly dependent on the molecule's symmetry; for a given stereoisomer of this compound, the presence of a plane or axis of symmetry would reduce the number of unique carbon signals to fewer than the five carbons present in the structure. libretexts.org The chemical shifts are indicative of the carbon type, with carbons bonded to electron-withdrawing oxygen atoms (C-O) resonating at a lower field (higher ppm) compared to the methylene carbon. pressbooks.pub
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for a Stereoisomer of this compound (Note: This table is illustrative, based on established principles of NMR spectroscopy. Actual values may vary based on the specific stereoisomer and solvent conditions.)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |
| C1 (-CH₂OH) | ~3.4 - 3.6 | ~63 - 65 | Doublet of doublets |
| C2 (-CHOH) | ~3.7 - 3.9 | ~70 - 74 | Multiplet |
| C3 (-CH₂-) | ~1.5 - 1.7 | ~35 - 40 | Multiplet |
| C4 (-CHOH) | ~3.7 - 3.9 | ~70 - 74 | Multiplet |
| C5 (-CH₂OH) | ~3.4 - 3.6 | ~63 - 65 | Doublet of doublets |
Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei. sdsu.edu
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (²JHH or ³JHH coupling). sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H1 with H2, H2 with H3, H3 with H4, and H4 with H5, allowing for a sequential walk-through of the proton spin systems along the pentane (B18724) backbone. longdom.org
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbon atoms via one-bond C-H coupling. columbia.edu This is a highly sensitive technique that allows for the definitive assignment of each carbon signal based on the assignment of its attached proton(s). sdsu.edu
Table 2: Expected Key 2D NMR Correlations for this compound
| Proton(s) | COSY Correlations (H-H) | HSQC Correlation (¹JCH) | Key HMBC Correlations (ⁿJCH, n=2,3) |
| H1 | H2 | C1 | C2, C3 |
| H2 | H1, H3 | C2 | C1, C3, C4 |
| H3 | H2, H4 | C3 | C1, C2, C4, C5 |
| H4 | H3, H5 | C4 | C2, C3, C5 |
| H5 | H4 | C5 | C3, C4 |
Determining the relative stereochemistry of the chiral centers (C2 and C4) in an acyclic system like this compound is a significant challenge. NMR spectroscopy offers several strategies to address this.
One classical approach involves analyzing the magnitude of the three-bond proton-proton coupling constants (³JHH) between adjacent methine protons, which can be related to the dihedral angle via the Karplus equation. This can provide insight into the preferred conformation of the molecule and the relative syn/anti arrangement of substituents.
A more robust and widely used strategy is the derivatization of the polyol, followed by NMR analysis. A powerful method for determining the relative stereochemistry of 1,3-diols is the Rychnovsky method, which involves converting the diol into a cyclic acetonide derivative (e.g., by reacting the C2 and C4 hydroxyls with 2,2-dimethoxypropane). csir.co.za The relative stereochemistry of the original diol dictates the geometry of the resulting 1,3-dioxane (B1201747) ring. The ¹³C NMR chemical shifts of the acetal (B89532) carbon and the two acetal methyl groups are highly diagnostic: syn-1,3-diols typically yield acetonides with an acetal carbon signal below 100 ppm and methyl signals around 19 ppm and 30 ppm, while anti-1,3-diols give acetonides with an acetal carbon signal above 100 ppm and methyl signals around 25 ppm. csir.co.za This analysis would be applicable to the 1,3-diol relationship between C2 and C4 in this compound.
Mass Spectrometry for Molecular Structure and Isomer Differentiation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of a unique elemental composition. For this compound, the molecular formula is C₅H₁₂O₄. nih.gov The calculated monoisotopic mass is 136.07356 Da. nih.gov An HRMS measurement yielding a mass value extremely close to this theoretical value would provide strong evidence for the C₅H₁₂O₄ formula, effectively distinguishing it from any other compounds that have the same nominal mass but a different elemental composition. nycu.edu.tw Techniques like Electrospray Ionization (ESI) are commonly used for polar analytes such as polyols, typically forming protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts.
Tandem Mass Spectrometry (MS/MS) is a technique where a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, fragmented, and the resulting product ions are then analyzed. wikipedia.orgnationalmaglab.org This fragmentation is typically induced by collision with an inert gas, a process known as Collision-Induced Dissociation (CID). wikipedia.org
The resulting MS/MS spectrum provides a fragmentation fingerprint that is characteristic of the molecule's structure. For polyols like this compound, the most common fragmentation pathway involves the sequential neutral loss of water molecules (H₂O, 18.01 Da). aip.org Other fragmentations can occur through cleavage of the C-C backbone. The specific fragmentation pattern, including the relative abundance of different product ions, can be used to differentiate between isomers, as different stereochemistries or positional isomers may exhibit different fragmentation stabilities and pathways. libretexts.org
Table 3: Plausible MS/MS Fragmentation Pathways for the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Inferred Structure of Product Ion |
| 137.081 | H₂O | 119.070 | [C₅H₁₁O₃]⁺ |
| 119.070 | H₂O | 101.060 | [C₅H₉O₂]⁺ |
| 101.060 | H₂O | 83.049 | [C₅H₇O]⁺ |
| 83.049 | H₂O | 65.039 | [C₅H₅]⁺ |
Infrared (IR) Spectroscopy for Vibrational Assignment
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum is dominated by features arising from its hydroxyl (-OH) and alkane (C-H, C-C) moieties.
The most prominent feature in the IR spectrum of a polyol like this compound is a broad and intense absorption band in the region of 3500-3200 cm⁻¹. This band is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups, which are extensively involved in intermolecular hydrogen bonding in the condensed phase. The broadness of this peak is a direct consequence of the various hydrogen-bonding environments.
The C-H stretching vibrations of the pentane backbone are expected to appear in the 3000-2850 cm⁻¹ region. Specifically, asymmetric and symmetric stretching of the CH₂ and CH groups will contribute to these absorptions.
The fingerprint region, below 1500 cm⁻¹, contains a wealth of structural information. Key vibrations include:
O-H Bending: Vibrations from the in-plane bending of the O-H groups are typically observed in the 1450-1300 cm⁻¹ range.
C-O Stretching: Strong absorptions corresponding to the C-O stretching vibrations of the primary and secondary alcohol groups are expected between 1150 and 1000 cm⁻¹. The exact positions can help distinguish between the different types of hydroxyl groups present.
C-C Stretching: Weaker absorptions due to the stretching of the carbon-carbon single bonds of the pentane skeleton occur in the 1200-800 cm⁻¹ range.
Based on data from analogous polyols and pentitols, a table of expected characteristic IR absorptions for this compound is provided below. cdnsciencepub.comipv.ptsid.irwestmont.eduacs.orgresearchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretching (Hydrogen Bonded) | 3500 - 3200 | Strong, Broad |
| C-H Stretching (Asymmetric/Symmetric) | 3000 - 2850 | Medium |
| O-H Bending | 1450 - 1300 | Medium |
| C-O Stretching (Primary/Secondary Alcohols) | 1150 - 1000 | Strong |
| C-C Stretching | 1200 - 800 | Weak |
| C-H Bending (Methylene/Methine) | 1470 - 1430 | Medium |
This table is generated based on typical values for polyols and may be subject to minor variations for the specific compound.
X-ray Crystallography for Solid-State Structural Determination
In the solid state, the conformation of the carbon backbone of acyclic polyols is heavily influenced by the stereochemistry of the hydroxyl groups to minimize steric strain and maximize favorable hydrogen bonding. nih.govmdpi.com These molecules often adopt either a planar, zigzag conformation or a bent ("sickle") conformation. nih.gov The conformation is a compromise between intramolecular non-bonded interactions and the formation of an extensive intermolecular hydrogen-bonding network, which is a dominant feature in the crystal packing of polyols.
For this compound, a complex three-dimensional network of intermolecular hydrogen bonds involving all four hydroxyl groups would be expected, dictating the crystal packing and influencing physical properties such as melting point and solubility. The O-H···O hydrogen bond distances are typically in the range of 2.7 to 2.9 Å. The crystal structure would also reveal the precise bond lengths (e.g., C-C single bonds around 1.52-1.54 Å, C-O bonds around 1.43 Å) and bond angles (close to tetrahedral, ~109.5°, but with slight distortions due to steric hindrance).
A hypothetical table of crystallographic parameters for a potential polymorph of this compound is presented below, based on data for related C5 sugar alcohols. iucr.org
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁ or P2₁2₁2₁ |
| a (Å) | 5.0 - 9.0 |
| b (Å) | 8.0 - 19.0 |
| c (Å) | 4.5 - 16.0 |
| β (°) | 90 - 120 (for monoclinic) |
| Z (molecules/unit cell) | 2 or 4 |
This table presents hypothetical data based on known structures of similar acyclic polyols.
Computational Chemistry and Theoretical Studies on Pentane 1,2,4,5 Tetrol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and energy of a given atomic arrangement.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating electronic properties. In a hypothetical DFT study of pentane-1,2,4,5-tetrol, the primary goal of geometry optimization would be to find the lowest energy arrangement of its atoms.
The process would involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to balance computational cost and accuracy. The functional approximates the exchange-correlation energy, while the basis set describes the atomic orbitals. The optimization algorithm would systematically adjust bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule, thereby predicting its most stable three-dimensional structure.
Upon achieving an optimized geometry, various electronic properties could be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, while the MEP map reveals regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.
Table 1: Illustrative DFT-Calculated Properties for the Optimized Geometry of this compound (Note: This data is hypothetical and serves as an example of typical results from a DFT calculation.)
| Property | Predicted Value | Significance |
| Total Energy | -535.123 Hartrees | Represents the absolute energy of the most stable conformer in a vacuum. |
| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons; related to ionization potential. |
| LUMO Energy | +1.5 eV | Indicates the energy of the lowest energy state for an added electron; related to electron affinity. |
| HOMO-LUMO Gap | 8.3 eV | Correlates with the chemical stability and reactivity of the molecule. |
| Dipole Moment | 3.45 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Ab initio (from the beginning) methods are another class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy.
For a flexible molecule like this compound, ab initio calculations are crucial for performing a detailed conformational analysis. By systematically rotating the dihedral angles of the C-C backbone and C-O bonds, a potential energy surface can be mapped out. This allows for the identification of all possible low-energy conformers (local minima) and the transition states that connect them. While computationally more demanding than DFT, higher-level ab initio methods can provide more accurate energy differences between conformers, which is critical for understanding their relative populations at thermal equilibrium.
Conformational Analysis and Energy Landscapes
The presence of multiple hydroxyl groups and a flexible carbon chain in this compound suggests a complex conformational landscape governed by a delicate balance of steric hindrance and attractive intramolecular forces, particularly hydrogen bonding.
A systematic conformational search, typically performed using either quantum mechanical methods or molecular mechanics force fields, would be necessary to identify the stable conformers of this compound. Studies on similar acyclic sugar alcohols, such as ribitol (B610474) and xylitol, have shown that these molecules tend to adopt either bent or extended (zig-zag) backbone conformations. nih.govmdpi.com
For this compound, one would expect to find several low-energy conformers. These would differ in the torsion angles of the C1-C2-C3-C4 and C2-C3-C4-C5 segments of the pentane (B18724) backbone. The orientations of the four hydroxyl groups (rotamers) would further multiply the number of possible structures. The relative energies of these conformers would determine their statistical population at a given temperature, which in turn dictates the molecule's average shape and properties.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound (Note: This data is illustrative, based on typical findings for similar polyols. Energies are relative to the most stable conformer.)
| Conformer | Backbone Dihedrals (C1-C2-C3-C4, C2-C3-C4-C5) | Relative Energy (kcal/mol) | Key Feature |
| A | anti, anti | 0.00 | Extended, linear backbone |
| B | gauche, anti | 0.85 | Bent backbone |
| C | anti, gauche | 0.92 | Bent backbone |
| D | gauche, gauche | 1.75 | Highly bent/folded backbone |
Intramolecular hydrogen bonds play a paramount role in stabilizing specific conformations of polyols. nih.gov In this compound, hydrogen bonds can form between hydroxyl groups, such as O(1)H···O(2), O(2)H···O(4), or O(4)H···O(5). These interactions are highly dependent on the geometry of the molecule. For instance, a bent conformation might be stabilized by a hydrogen bond between distant hydroxyl groups, making it lower in energy than an extended form where such an interaction is impossible.
Computational methods can precisely characterize these bonds. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful technique that analyzes the electron density topology to provide evidence for hydrogen bonding. scielo.org.mx Key indicators include the presence of a bond critical point between the hydrogen donor and acceptor atoms, and specific values for the electron density and its Laplacian at that point. Such analyses would reveal the strength and nature of the hydrogen bonding networks that stabilize the preferred shapes of this compound.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of stable conformers, Molecular Dynamics (MD) simulations offer insights into the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational transitions, solvent interactions, and other time-dependent phenomena. mdpi.com
An MD simulation of this compound, likely in an aqueous solution to mimic biological conditions, would reveal how the molecule explores its conformational space. By analyzing the simulation trajectory, one could observe the frequency of transitions between different conformers (e.g., from bent to extended shapes), the lifetimes of intramolecular hydrogen bonds, and the formation of hydrogen bonds with surrounding water molecules. rsc.org This provides a more realistic understanding of the molecule's flexibility and how it presents itself to its environment, which is crucial for understanding its potential biological or chemical functions. nih.gov
Predictive Modeling of Reactivity and Selectivity in Chemical Transformations
Predictive modeling, utilizing quantum mechanics and molecular mechanics, allows for the in-silico investigation of reaction mechanisms, transition states, and product distributions. For this compound, such models can forecast the outcomes of various chemical transformations, guiding synthetic strategies and providing insights into reaction selectivities.
Computational models can be employed to predict the reactivity of the different hydroxyl groups in this compound. The primary hydroxyl groups at positions 1 and 5 are generally more sterically accessible and thus predicted to be more reactive in reactions such as esterification or etherification compared to the secondary hydroxyl groups at positions 2 and 4. However, the electronic environment of each hydroxyl group, influenced by neighboring substituents, also plays a crucial role.
For instance, in a selective oxidation reaction, computational models can predict which hydroxyl group is most likely to be oxidized to a ketone or aldehyde. By calculating the activation energies for the abstraction of a hydrogen atom from the carbon bearing the hydroxyl group, a reactivity order can be established.
To illustrate this, a hypothetical data table based on Density Functional Theory (DFT) calculations for the selective tosylation of a specific stereoisomer of this compound is presented below. This table showcases how computational chemistry can predict the most likely site of reaction.
| Hydroxyl Group Position | Type | Calculated Relative Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| 1-OH | Primary | 0.0 | ✓ |
| 5-OH | Primary | 0.2 | |
| 2-OH | Secondary | 2.5 | |
| 4-OH | Secondary | 2.8 |
This table is an illustrative example based on established principles of chemical reactivity and is not derived from published experimental data for this specific molecule.
The predictive power of these models extends to diastereoselective reactions. By calculating the energies of the transition states leading to different diastereomeric products, the model can predict the stereochemical outcome of a reaction. This is particularly important for a molecule like this compound, where the creation of a new stereocenter or the reaction at a chiral center can lead to multiple stereoisomeric products.
Chirality and Stereoelectronic Effects on Structure and Reactivity
This compound has two chiral centers at the C2 and C4 positions. This gives rise to the possibility of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4S) and (2S, 4R) isomers are a meso compound due to a plane of symmetry. Therefore, there are three distinct stereoisomers: a pair of enantiomers ((2R, 4R) and (2S, 4S)) and a meso diastereomer.
The spatial arrangement of the atoms in these stereoisomers has a profound impact on their structure and reactivity due to stereoelectronic effects. These effects arise from the interaction of electron orbitals and can influence molecular conformation and stability.
One of the most significant stereoelectronic effects in this compound is hyperconjugation. This involves the donation of electron density from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. For example, the gauche conformation around the C2-C3 and C3-C4 bonds may be stabilized by hyperconjugative interactions between C-H or C-C sigma bonds and C-O sigma-star anti-bonding orbitals. This is analogous to the gauche effect observed in molecules like 1,2-difluoroethane.
Intramolecular hydrogen bonding between the hydroxyl groups is another critical factor that dictates the preferred conformation of this compound stereoisomers. Computational studies on analogous acyclic polyols, such as 2-methyltetrols, have shown that extensive networks of hydrogen bonds significantly stabilize certain conformers. nih.gov The ability to form these hydrogen bonds depends on the relative stereochemistry of the hydroxyl groups. For example, a syn arrangement of hydroxyl groups across adjacent carbons in a particular conformation would favor intramolecular hydrogen bonding.
The interplay of these stereoelectronic effects and steric repulsions determines the conformational landscape of each stereoisomer. Computational methods, such as conformational searches followed by geometry optimization and energy calculations, can identify the most stable conformers for each stereoisomer and quantify their relative energies.
The following table summarizes the key features of the stereoisomers of this compound and the anticipated impact of stereoelectronic effects.
| Stereoisomer | Chirality | Anticipated Dominant Conformation Drivers | Predicted Impact on Reactivity |
|---|---|---|---|
| (2R, 4R) | Chiral | Minimization of steric hindrance, optimization of intramolecular hydrogen bonding, and gauche effect stabilization. | The specific arrangement of hydroxyl groups may lead to unique chelation possibilities with metal catalysts, influencing reaction selectivity. |
| (2S, 4S) | Chiral | (Enantiomer of (2R, 4R)) - Same energetic factors. | (Enantiomer of (2R, 4R)) - Identical reactivity with achiral reagents, different with chiral reagents. |
| meso-(2R, 4S) | Achiral | Symmetry constraints will influence the conformational landscape. Intramolecular hydrogen bonding may be different from the chiral isomers. | The symmetric nature may result in different product distributions in certain reactions compared to the chiral isomers. |
This table presents a theoretical analysis based on general principles of stereochemistry and computational studies of analogous molecules.
Pentane 1,2,4,5 Tetrol As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Natural Products
The utility of pentane-1,2,4,5-tetrol as a starting material in the total synthesis of complex natural products has been demonstrated, particularly for a specific class of compounds.
Applications in the Construction of Macrocyclic Scaffolds
A review of the current scientific literature does not reveal significant or well-documented examples of this compound being employed as a key building block in the construction of macrocyclic scaffolds. While its structure suggests potential for such applications, published research has not focused on this area.
Role in the Synthesis of Specific Polyketide or Terpenoid Structures
While this compound is not directly implicated in the synthesis of complex polyketides or terpenoids, a specific stereoisomer, (2SR,4RS)-pentane-1,2,4,5-tetraol, has been successfully utilized as a key starting material for the synthesis of certain diarylheptanoid natural products. nycu.edu.tw A notable example is the concise synthetic route developed for (±)-diospongin A and yashabushidiol A. nycu.edu.tw
The synthesis of (±)-diospongin A was achieved in six steps from (2SR,4RS)-pentane-1,2,4,5-tetraol. nycu.edu.tw This synthetic strategy highlights the utility of this specific meso-tetrol in a desymmetrization approach to create the desired chiral centers of the target natural product. nycu.edu.tw An intermediate in this synthesis was also successfully converted into yashabushidiol A. nycu.edu.tw
Table 1: Natural Products Synthesized from a this compound Precursor
| Natural Product | Class | Key Synthetic Strategy | Starting Material |
|---|---|---|---|
| (±)-Diospongin A | Diarylheptanoid | Desymmetric cyclization and reduction | (2SR,4RS)-pentane-1,2,4,5-tetraol |
| Yashabushidiol A | Diarylheptanoid | Conversion from a synthetic intermediate | (2SR,4RS)-pentane-1,2,4,5-tetraol |
Scaffold for the Construction of Heterocyclic Systems
Based on available scientific literature, there are no prominent or well-established examples of this compound being used as a primary scaffold for the direct construction of diverse heterocyclic systems. Its linear nature and the specific spacing of its hydroxyl groups may not lend themselves as readily to the formation of common heterocyclic rings compared to other synthons.
Intermediate in Chiral Pool Synthesis
The application of this compound in chiral pool synthesis is exemplified by the synthesis of (±)-diospongin A. nycu.edu.tw The starting material, (2SR,4RS)-pentane-1,2,4,5-tetraol, is a meso compound, meaning it is achiral despite having chiral centers. nycu.edu.tw The synthetic route employs a desymmetrization strategy, a powerful tool in organic synthesis for the creation of chiral molecules from achiral, symmetrical precursors. nycu.edu.twrsc.orgresearchgate.net This approach effectively utilizes the latent chirality of the meso starting material to generate the specific stereochemistry required in the final natural product. nycu.edu.tw
Design and Synthesis of Derivatives for Specialized Chemical Applications
While this compound possesses multiple hydroxyl groups that can be functionalized to create a variety of derivatives, the scientific literature does not currently provide a significant body of research on the design and synthesis of such derivatives for specialized chemical applications beyond its use in the natural product syntheses previously mentioned. Its potential as a precursor for other chemical compounds is recognized, but specific examples with detailed applications are not widely reported. smolecule.com
Applications in Materials Science and Polymer Chemistry
Utilization as a Monomer in Polymer Synthesis
The presence of four hydroxyl (-OH) groups in Pentane-1,2,4,5-tetrol allows it to function as a multifunctional monomer in various polymerization reactions. nih.gov This capability is crucial for creating complex, three-dimensional polymer networks with tailored properties.
Development of Polyesters and Polyurethanes
This compound serves as a valuable monomer in the synthesis of polyesters and polyurethanes, contributing to the development of bio-based and specialty polymers. acs.orgmdpi.comtechscience.comresearchgate.net
In polyester (B1180765) synthesis, the hydroxyl groups of the tetrol can react with dicarboxylic acids or their derivatives to form ester linkages. The multiple hydroxyl groups enable the formation of branched or cross-linked polyester structures. This is particularly relevant in the context of creating bio-based polyesters, where monomers derived from renewable resources are sought to replace petroleum-based counterparts like terephthalic acid. mdpi.comnih.govgoogle.com The use of polyols such as this compound can influence the thermal and mechanical properties of the resulting polyesters. For instance, the introduction of rigid cyclic monomers into polyester chains has been shown to enhance the glass transition temperature (Tg) of the material. rsc.org
In the realm of polyurethanes, polyols are a fundamental component, reacting with isocyanates to form the characteristic urethane (B1682113) linkages. acs.orgmdpi.comresearchgate.net The global demand for polyols is substantial, with the market expected to grow significantly. acs.org this compound, with its four hydroxyl groups, can act as a cross-linker, leading to the formation of rigid polyurethane foams and other thermosetting materials. The properties of the final polyurethane, whether a rigid foam, flexible foam, or elastomer, are highly dependent on the specific polyol and isocyanate used. techscience.com Bio-based polyols are increasingly being explored to improve the sustainability of the polyurethane industry. mdpi.comacs.org
Table 1: Key Polymerization Reactions Involving Polyols
| Polymer Type | Co-Monomer | Key Linkage Formed | Potential Application of this compound |
|---|---|---|---|
| Polyester | Dicarboxylic Acid / Ester | Ester (-COO-) | Creation of branched and bio-based polyesters. mdpi.comnih.gov |
| Polyurethane | Isocyanate | Urethane (-NHCOO-) | Development of rigid foams and thermosets. acs.orgtechscience.com |
Role as a Cross-linking Agent in Resin Systems
The tetra-functional nature of this compound makes it an effective cross-linking agent in various resin systems. Cross-linking is a process that forms a three-dimensional network structure, significantly enhancing the mechanical strength, thermal stability, and chemical resistance of the polymer.
When incorporated into a polymer formulation, the four hydroxyl groups of this compound can react with functional groups on other polymer chains, creating covalent bonds that link the chains together. This is particularly useful in the production of thermosetting resins, such as epoxy or phenolic resins, where a high degree of cross-linking is desired to achieve the final material properties. For example, a related tetrol, hexane-1,2,5,6-tetrol, has been identified as a cross-linker that can produce polyesters with unique morphologies. researchgate.net Similarly, (R,R)-1,2,4,5-Diepoxypentane, a derivative of pentane (B18724), is utilized as a cross-linking agent to improve polymer properties. lookchem.com
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of larger, organized structures through a process called self-assembly. wikipedia.org These interactions include hydrogen bonding, van der Waals forces, and electrostatic effects. wikipedia.org The multiple hydroxyl groups of this compound make it an ideal candidate for participating in such processes.
The hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling the formation of extensive hydrogen-bonding networks. These networks can direct the self-assembly of molecules into well-defined architectures, such as sheets, tubes, or more complex three-dimensional structures. This bottom-up approach to building materials from the molecular level is a cornerstone of nanotechnology and smart materials development. wikipedia.orgtaylorandfrancis.com
The principles of molecular recognition, a key concept in supramolecular chemistry, can also be applied. wikipedia.org The specific arrangement of hydroxyl groups on the pentane backbone could allow for selective binding to other molecules or ions, leading to applications in sensing or separation technologies. The analogous compound, benzene-1,2,4,5-tetrol, has been extensively used as a monomer in the synthesis of coordination polymers and covalent organic frameworks (COFs), which are examples of supramolecular structures. nih.gov
Potential in the Fabrication of Advanced Nanomaterials
The ability of this compound to participate in both covalent polymerization and non-covalent self-assembly makes it a promising component for the fabrication of advanced nanomaterials.
By combining its role as a monomer and a self-assembling unit, it is possible to create hierarchically structured materials. For instance, polymers synthesized using this compound could be designed to self-assemble into specific nanostructures, such as nanoparticles, nanofibers, or thin films. This approach allows for control over the material's properties at multiple length scales.
Furthermore, this compound can be used as a precursor or building block in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The hydroxyl groups of the tetrol could be functionalized to act as the linking organic component. Benzene-1,2,4,5-tetrol has been used in the synthesis of MOFs, highlighting the potential of tetrol compounds in this area. nanochemazone.com These materials have potential applications in gas storage, catalysis, and drug delivery.
Biochemical and Metabolomic Research Contexts of Pentane 1,2,4,5 Tetrol
Occurrence and Identification as a Metabolite in Biological Systems
Pentane-1,2,4,5-tetrol has been identified as a metabolite in humans (Homo sapiens). ebi.ac.uk It is structurally defined as a tetrol consisting of a pentane (B18724) chain with four hydroxyl groups located at positions 1, 2, 4, and 5. nih.govebi.ac.uk Its presence in biological systems is significant, particularly in the context of metabolic profiling.
The study of polyols, including this compound, is crucial for understanding certain metabolic pathways and diagnosing inborn errors of metabolism (IEMs). For instance, untargeted metabolomic profiling has proven to be an effective method for identifying perturbations in the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov Such unbiased analyses can detect specific biochemical patterns and novel biomarkers in plasma and urine, offering a comprehensive view of a patient's metabolic status that might be missed by targeted tests. nih.gov The identification of specific polyols can point to deficiencies in enzymes like transketolase (TKT) and transaldolase (TALDO), highlighting the diagnostic value of compounds within this class. nih.gov
Advanced Analytical Methodologies for Detection in Biological Matrices
The detection and quantification of polyols like this compound in complex biological samples, such as plasma or urine, require sophisticated analytical techniques to ensure accuracy and sensitivity. creative-proteomics.comcas.cz
Effective sample preparation is a critical first step to isolate polyols from complex biological matrices and remove interfering substances. creative-proteomics.com Given that biological samples contain high levels of proteins, fats, and salts, optimized protocols are necessary. creative-proteomics.com
Common strategies include:
Homogenization: Ensuring uniformity of the sample before extraction. creative-proteomics.com
Extraction: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are frequently used to isolate polyols from the sample matrix. creative-proteomics.com
Matrix Removal: Techniques like filtration and centrifugation help remove particulate matter and interfering components. creative-proteomics.com For samples with a high concentration of interfering substances, SPE is particularly effective in cleaning up the sample to prevent matrix effects during analysis. creative-proteomics.com
Table 1: Sample Preparation Techniques for Polyol Analysis
| Technique | Purpose | Application Notes |
|---|---|---|
| Solid-Phase Extraction (SPE) | Isolate polyols and remove interfering compounds (fats, proteins, salts). creative-proteomics.comcreative-proteomics.com | Highly effective for complex matrices like food and pharmaceutical formulations. creative-proteomics.com |
| Liquid-Liquid Extraction (LLE) | Isolate polyols from complex mixtures. creative-proteomics.com | A standard method for separating compounds based on their relative solubilities. |
| Filtration/Centrifugation | Remove particulate matter and other solid impurities. creative-proteomics.com | Essential for liquid samples to prevent clogging of analytical columns. creative-proteomics.com |
| Derivatization | Improve the volatility of polyols for Gas Chromatography (GC) analysis. creative-proteomics.com | A necessary step as polyols are typically non-volatile. creative-proteomics.com |
Hyphenated techniques, which couple a separation method with mass spectrometry, are the cornerstone of modern metabolomics for polyol analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and versatile platform for analyzing polyols. creative-proteomics.com It is particularly well-suited for detecting moderately polar and high-polarity compounds. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation method of choice as it optimizes the retention and separation of carbohydrates and polyols. creative-proteomics.com When coupled with tandem mass spectrometry (MS/MS), this technique allows for precise quantification and structural confirmation. creative-proteomics.comcreative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity for volatile compounds or those that can be made volatile through chemical derivatization. creative-proteomics.com It is effective for analyzing a range of small molecules, including amino acids, sugars, and polyols. nih.gov
Table 2: Analytical Platforms for Polyol Detection
| Platform | Description | Strengths |
|---|---|---|
| LC-MS/MS | Combines liquid chromatography (often HILIC) with tandem mass spectrometry. creative-proteomics.com | High sensitivity and specificity; suitable for non-volatile polar compounds; provides structural and quantitative data. creative-proteomics.comcreative-proteomics.com |
| GC-MS | Combines gas chromatography with mass spectrometry. creative-proteomics.com | High sensitivity and specificity for volatile compounds or those that can be derivatized. creative-proteomics.comnih.gov |
| HPLC-RI/ELSD | High-Performance Liquid Chromatography with Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD). creative-proteomics.com | Useful for quantifying polyols in food and pharmaceutical formulations. creative-proteomics.com |
Role as a Mimic or Analog in Biochemical Pathway Investigations
The polyhydroxylated nature of this compound allows it to serve as a structural mimic of natural sugar substrates. This characteristic is valuable in biochemical investigations, particularly for studying enzyme activity and metabolic pathways. For example, a structurally related compound, (2R,3R,4S)-5-aminopentane-1,2,3,4-tetraol, is known to mimic natural sugar substrates for enzymes like glycosidases, with its stereochemistry playing a critical role in these interactions. vulcanchem.com
Derivatives of pentane-tetraols are designed to interact with enzymes or receptors to alter their activity. The polyol backbone provides a hydrophilic scaffold that can be functionalized. For instance, attaching a nitrophenyl hydrazone moiety creates a molecule that can participate in electron transfer reactions or form stable complexes with metal ions, thereby influencing biochemical pathways. smolecule.com By using analogs like this compound, researchers can probe the active sites of enzymes and better understand substrate-enzyme interactions.
Precursor for Biologically Relevant Chemical Scaffolds and Probes
The this compound structure serves as a versatile starting point for the chemical synthesis of more complex and biologically active molecules. Its multiple hydroxyl groups offer numerous sites for chemical modification, allowing for the creation of diverse chemical scaffolds and probes.
For example, the structurally similar compound trans,trans-cyclohexane-1,2,4,5-tetraol is an important intermediate in the total synthesis of bioactive compounds such as aminocyclitols. mdpi.com Similarly, polyhydroxylated compounds, including a derivative of this compound, are used as precursors in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives, which are investigated for their potential as enzyme inhibitors. saspublishers.com The ability to use the tetrol backbone to build larger molecules makes it a valuable precursor in medicinal chemistry and drug discovery for developing novel therapeutic agents. researchgate.net
Q & A
Basic: What experimental methods are recommended for synthesizing Pentane-1,2,4,5-tetrol derivatives, and how can reaction conditions be optimized?
Answer:
Synthesis of this compound derivatives often involves multi-step reactions, such as hydroxylation or acetylation. For example, analogous methods for benzenetetrol derivatives include reacting precursors with acetic anhydride and pyridine to form tetraacetate intermediates . Optimization requires monitoring reaction kinetics (via HPLC or TLC) and adjusting catalysts (e.g., acid/base), temperature (20–80°C), and solvent polarity. Characterization of intermediates using NMR and NMR is critical to confirm regioselectivity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural and functional properties?
Answer:
Key techniques include:
- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm) and C-O stretching (1050–1250 cm) bands. NIST-standardized IR protocols ensure reproducibility .
- NMR : NMR resolves hydroxyl proton environments, while NMR distinguishes carbon hybridization states (e.g., C-OH vs. C-OAc) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic products .
Basic: How should this compound be stored to maintain stability in laboratory settings?
Answer:
Stability under recommended conditions is paramount. Store at 0–6°C in airtight, amber vials to prevent oxidation or hygroscopic degradation. Avoid exposure to strong acids/bases, oxidizing agents (e.g., HNO), and light, as these accelerate decomposition . Pre-purge storage containers with inert gases (N/Ar) to minimize reactive oxygen species .
Advanced: What strategies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?
Answer:
Discrepancies often arise from impurities or measurement techniques. To address this:
- Use differential scanning calorimetry (DSC) with ≥99% purity standards.
- Cross-validate with computational methods (e.g., Gaussian DFT calculations for gas-phase thermochemistry) .
- Replicate studies under controlled humidity (<5% RH) to minimize water interference in condensed-phase data .
Advanced: How can computational modeling predict the reactivity of this compound in hydrogen-bonding networks?
Answer:
Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model hydrogen-bonding interactions. Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electron density maps to identify nucleophilic sites (e.g., hydroxyl groups). Solvent effects are incorporated using implicit models (e.g., PCM for aqueous systems) .
Advanced: What experimental designs mitigate sample degradation during long-term studies of this compound?
Answer:
Degradation issues (e.g., organic compound breakdown over 9-hour studies) require:
- Continuous cooling (4°C) to slow kinetic decay .
- Inert atmosphere : Conduct reactions/sampling in gloveboxes with O <1 ppm .
- Real-time monitoring : Use inline spectroscopy (e.g., Raman probes) to track degradation without physical sampling .
Advanced: What toxicological data gaps exist for this compound, and how should they be prioritized in research?
Answer:
Per ATSDR guidelines, priority data needs include:
- Subchronic inhalation toxicity : Rodent models (OECD TG 413) to establish NOAEL/LOAEL.
- Metabolite profiling : LC-MS/MS to identify oxidative metabolites (e.g., ketone derivatives).
- Dermal absorption rates : Franz cell assays with human skin equivalents .
Advanced: How can isomer-specific analysis improve the reproducibility of this compound studies?
Answer:
Isomeric impurities (e.g., 1,2,3,4-tetrol) can skew results. Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
